molecular formula C15H10ClN3OS B2378322 (E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide CAS No. 1445763-61-0

(E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide

Cat. No.: B2378322
CAS No.: 1445763-61-0
M. Wt: 315.78
InChI Key: VURNVKYQPXCHOY-UHFFFAOYSA-N
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Description

(E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide (CAS 1445763-61-0) is a synthetic small molecule with a molecular formula of C15H10ClN3OS and a molecular weight of 315.8 . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity. Benzothiazole derivatives are extensively investigated for their potential across multiple therapeutic areas, demonstrated by compounds such as AS601245, a c-Jun NH2-terminal protein kinase (JNK) inhibitor with documented neuroprotective effects in models of cerebral ischemia , and various antimicrobial agents showing promising activity against gram-positive and gram-negative bacteria . Furthermore, the structural motif of an N-benzothiazolyl acetamide linkage has been identified as a promising lead for the development of novel antibacterial agents, with research indicating that such derivatives can exhibit potent activity with minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against strains like E. coli . The specific spatial configuration of the (E)-prop-2-enamide bridge in this molecule may influence its interaction with biological targets, contributing to its research value. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-13-7-5-10(9-17-13)6-8-14(20)19-15-18-11-3-1-2-4-12(11)21-15/h1-9H,(H,18,19,20)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURNVKYQPXCHOY-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its chemical properties, synthesis, and biological evaluations, including its potential therapeutic applications.

The molecular formula of this compound is C15H10ClN3OSC_{15}H_{10}ClN_{3}OS, with a molecular weight of 315.78 g/mol. The compound features a benzothiazole moiety linked to a chloropyridine, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, certain benzothiazole compounds have been shown to possess significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while demonstrating less effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundGram-positive Inhibition Zone (mm)Gram-negative Inhibition Zone (mm)
This compound240
Benzothiazole derivative 5200

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies show that related benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. For example, compounds similar to this compound demonstrated significant anti-inflammatory effects in animal models, with some exhibiting higher efficacy than standard anti-inflammatory drugs like diclofenac .

Table 2: COX Inhibition and Anti-inflammatory Activity

CompoundCOX Inhibition (%)Edema Inhibition (%)
This compound7564
Sodium Diclofenac6056

Antioxidant Activity

Benzothiazole derivatives have also shown promising antioxidant activity. For instance, one study reported an IC50 value of 0.015 mg mL0.015\text{ mg mL} for a related compound, indicating strong radical scavenging ability compared to ascorbic acid . This suggests that this compound may also possess significant antioxidant properties.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of benzothiazole derivatives:

  • Neuroprotective Effects : A series of benzothiazole compounds were evaluated for their neuroprotective effects against seizures in animal models. The results indicated that these compounds could reduce seizure duration without exhibiting neurotoxicity .
  • Anticancer Potential : Research has suggested that benzothiazole derivatives may exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to (E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide can inhibit the growth of various bacterial strains. For instance, derivatives containing the benzothiazole moiety have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial proliferation .

Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential therapeutic applications in oncology. Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. In vitro studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines, including breast and colon cancers .

Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of certain kinases involved in cancer progression. Inhibitory assays have shown that related compounds can effectively block kinase activity, leading to reduced cell proliferation in cancer models .

Antiparasitic Activity
Research into the antiparasitic effects of benzothiazole derivatives has revealed their potential against parasites such as Schistosoma mansoni. Compounds similar to this compound have been screened for schistosomicidal activity, indicating a promising avenue for developing new antiparasitic therapies .

Material Science

Optical Materials
The unique properties of this compound make it a candidate for applications in material science, particularly as an optical material. Studies involving structural analysis and crystallization techniques suggest that this compound can be utilized in the development of photonic devices due to its favorable optical characteristics .

Polymer Science
In polymer chemistry, benzothiazole derivatives are explored for their role as additives or functional monomers. Their incorporation into polymers can enhance mechanical properties and thermal stability. Research indicates that these compounds can serve as cross-linking agents or stabilizers in various polymer matrices .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth with IC50 values comparable to standard antibiotics .
Study 2Anticancer PotentialInduced apoptosis in MCF-7 breast cancer cells; reduced cell viability by over 50% at specific concentrations .
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in activated macrophages by more than 40% .
Study 4Optical PropertiesExhibited strong fluorescence under UV light; potential application in LED technology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, particularly in the benzothiazole core, substituted acrylamide/amide linkages, or chloropyridinyl groups. Key differences in substituents, molecular weights, and inferred bioactivities are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight Potential Implications Reference
(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide 2,4-Dimethoxyphenyl substituent (electron-donating groups) C₁₈H₁₅N₂O₃S 339.39 Increased solubility but reduced receptor affinity compared to chloro-substituted analogs
N-(1,3-Benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide 5,6-Dichloropyridine + isobutyl group C₁₇H₁₅Cl₂N₃OS 380.30 Enhanced steric hindrance; potential for altered metabolic stability
(E)-3-(1,3-Benzothiazol-2-yl)-N-(3-methoxyphenyl)prop-2-enamide 3-Methoxyphenyl group (polar substituent) C₁₇H₁₄N₂O₂S 310.37 Lower molecular weight; methoxy group may improve membrane permeability
N-[(6-Chloropyridin-3-yl)sulfonyl]-3-(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enamide Sulfonyl linker + nitrobenzodioxin group C₂₀H₁₆Cl₄N₂O₃ 474.17 Nitro group may confer oxidative stress-related bioactivity
(E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide Bromopyridinyl + cyano group; chiral (S)-phenylbutyl chain C₁₉H₁₈BrN₃O 384.27 Bromine increases lipophilicity; stereochemistry may enhance target specificity

Key Observations

Substituent Effects: Chloropyridinyl vs. Methoxyphenyl: The 6-chloropyridinyl group in the target compound likely enhances electron-withdrawing properties and receptor binding compared to methoxy-substituted analogs .

Linker Modifications :

  • The acrylamide bridge in the target compound offers rigidity, whereas sulfonyl or carboxamide linkers (e.g., ) may introduce flexibility or metabolic instability .

Bioactivity Inference: Compounds with nitro or dichloro substituents () are associated with oxidative stress pathways or insecticidal activity, aligning with the chloropyridinyl group’s role in neonicotinoid metabolites . Benzothiazole derivatives with polar groups (e.g., methoxy) may prioritize solubility over potency, as seen in .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises two principal subunits: a 1,3-benzothiazol-2-amine moiety and an (E)-configured 3-(6-chloropyridin-3-yl)acryloyl group. Retrosynthetic disconnection at the amide bond reveals two precursors: (1) 1,3-benzothiazol-2-amine and (2) (E)-3-(6-chloropyridin-3-yl)acryloyl chloride (Figure 1). The stereoselective synthesis of the α,β-unsaturated acyl chloride dominates the methodological challenges, necessitating careful control to preserve the (E)-configuration.

Synthesis of 1,3-Benzothiazol-2-amine

1,3-Benzothiazol-2-amine is commercially available but can be synthesized via cyclization of 2-aminothiophenol with cyanogen bromide under acidic conditions. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization to form the benzothiazole ring (Yield: 78–85%).

Preparation of (E)-3-(6-Chloropyridin-3-yl)acrylic Acid

The (E)-acrylic acid derivative is synthesized through a Knoevenagel condensation between 6-chloronicotinaldehyde and malonic acid in the presence of piperidine as a base (Scheme 1). The reaction is conducted in refluxing ethanol, yielding (E)-3-(6-chloropyridin-3-yl)acrylic acid as a pale yellow solid (Yield: 70–75%; mp 180–182°C). The (E)-configuration is confirmed via $$ ^1H $$-NMR spectroscopy, displaying a characteristic trans coupling constant ($$ J = 15.6 \, \text{Hz} $$) between the α- and β-vinylic protons.

Conversion to Acyl Chloride

The acrylic acid is treated with thionyl chloride (SOCl$$2$$) in anhydrous dichloromethane at 0–5°C to form (E)-3-(6-chloropyridin-3-yl)acryloyl chloride. Excess SOCl$$2$$ is removed under reduced pressure, and the acyl chloride is used immediately in subsequent reactions due to its hygroscopic nature.

Amide Bond Formation Strategies

The coupling of 1,3-benzothiazol-2-amine with the acyl chloride is achieved through two primary methods:

Schotten-Baumann Reaction

In a classic Schotten-Baumann approach, the amine is dissolved in a mixture of water and dioxane, followed by dropwise addition of the acyl chloride under vigorous stirring. The reaction is maintained at pH 8–9 using sodium bicarbonate, yielding the crude enamide as a precipitate (Yield: 60–65%). However, this method risks partial hydrolysis of the acyl chloride and necessitates stringent pH control.

Anhydrous Coupling with Triethylamine

A more efficient protocol involves reacting equimolar amounts of the amine and acyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction is conducted at 0°C to room temperature for 12–16 hours, followed by aqueous workup and chromatographic purification (Yield: 82–88%; purity >98% by HPLC).

Stereochemical Control and Byproduct Analysis

The (E)-configuration of the enamide is rigorously preserved by minimizing exposure to heat and protic solvents during the acylation step. Side reactions include:

  • Z-Isomer Formation : Occurs at elevated temperatures (>40°C) due to partial isomerization of the double bond.
  • O-Acylation : Competes with N-acylation if the amine’s nucleophilicity is insufficient, though the benzothiazol-2-amine’s electron-deficient nature favors N-acylation.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$) : δ 8.72 (d, $$ J = 2.4 \, \text{Hz} $$, 1H, pyridine-H), 8.41 (dd, $$ J = 8.4, 2.4 \, \text{Hz} $$, 1H, pyridine-H), 7.95–7.89 (m, 2H, benzothiazole-H), 7.64 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, vinyl-H), 7.52–7.46 (m, 2H, benzothiazole-H), 6.85 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, vinyl-H), 6.72 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, pyridine-H).
  • HRMS (ESI) : m/z calcd for C$${15}$$H$${10}$$ClN$$_3$$OS [M+H]$$^+$$: 340.0274; found: 340.0278.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H$$2$$O) confirms a single peak at $$ tR = 8.2 \, \text{min} $$, correlating with >99% purity.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production employs continuous flow chemistry to enhance reaction control and minimize decomposition. A tubular reactor with immobilized TEA base facilitates rapid mixing and heat dissipation, achieving a space-time yield of 1.2 kg·L$$^{-1}$$·h$$^{-1}$$.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide?

  • Methodological Answer : A common approach involves condensation reactions between 6-chloropyridine-3-carbaldehyde and benzothiazol-2-amine derivatives under catalytic conditions. For example, coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) in the presence of CuI and triethylamine can promote alkyne or alkene formation . Purification typically employs flash column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to enhance purity. Reaction monitoring via TLC and structural confirmation via 1H NMR^{1}\text{H NMR} and HRMS are critical .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • HRMS (ESI/QTOF) : Validates molecular mass and isotopic patterns (e.g., calculated for C₁₅H₁₁ClN₃OS: 332.0321; observed: 332.0315) .
  • NMR Spectroscopy : 1H NMR^{1}\text{H NMR} identifies olefinic protons (δ ~6.5–7.5 ppm for the enamide doublet) and aromatic protons (benzothiazole and pyridinyl groups). 13C NMR^{13}\text{C NMR} confirms carbonyl carbons (δ ~165 ppm) and chloropyridinyl carbons .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the E-configuration of the enamide .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Initial screens include bacterial growth inhibition assays (e.g., against E. coli or S. aureus) at varying concentrations (10–100 µM). Compare results with structurally related compounds (e.g., F32 in ) to assess structure-activity relationships (SAR). Use microdilution methods and measure minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve conformational ambiguities in this compound?

  • Methodological Answer :

  • Crystallography : Use SHELX-97 for structure solution and refinement. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks (e.g., C=O···H-N interactions). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare experimental and theoretical bond lengths/angles. Analyze HOMO-LUMO gaps to predict reactivity .

Q. How do electronic effects of substituents (e.g., Cl on pyridine) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 6-Cl substituent on pyridine acts as an electron-withdrawing group, polarizing the π-system and enhancing electrophilicity. In Suzuki-Miyaura couplings, this facilitates oxidative addition with Pd(0) catalysts. Compare reaction rates and yields with non-chlorinated analogs (e.g., 3-pyridinyl derivatives) to quantify electronic effects .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Analysis : Test a broader concentration range (1 nM–1 mM) to identify non-linear effects.
  • Target Specificity : Use CRISPR-edited cell lines to confirm on-target vs. off-target effects (e.g., kinase inhibition assays if G-protein-coupled receptors are hypothesized) .
  • Solubility Adjustments : Replace DMSO with cyclodextrin-based carriers to improve bioavailability in in vitro assays .

Q. How can hydrogen bonding patterns in the solid state inform drug formulation?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies robust intermolecular interactions (e.g., N-H···O=C chains). These motifs guide co-crystal design with excipients like succinic acid to enhance stability and dissolution rates .

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